3-(3-chlorophenyl)-N-(1H-indol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide

kinase selectivity ITK inhibition chlorophenyl SAR

3-(3-Chlorophenyl)-N-(1H-indol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide (Molecular Formula: C19H15ClN4O; Molecular Weight: 350.8 g/mol) is a synthetic heterocyclic compound built on a pyrazole-5-carboxamide core, featuring a 3-(3-chlorophenyl) substituent and an N-(1H-indol-4-yl) amide appendage. The compound belongs to the broader class of pyrazolyl-indole hybrids, a scaffold recognized in kinase-targeted medicinal chemistry for its ability to engage ATP-binding pockets and modulate signaling pathways linked to oncology indications.

Molecular Formula C19H15ClN4O
Molecular Weight 350.8 g/mol
Cat. No. B12165144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-chlorophenyl)-N-(1H-indol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide
Molecular FormulaC19H15ClN4O
Molecular Weight350.8 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC4=C3C=CN4
InChIInChI=1S/C19H15ClN4O/c1-24-18(11-17(23-24)12-4-2-5-13(20)10-12)19(25)22-16-7-3-6-15-14(16)8-9-21-15/h2-11,21H,1H3,(H,22,25)
InChIKeyYKYVUFVBQBNMOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chlorophenyl)-N-(1H-indol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide: Core Structural Identity and Procurement Baseline


3-(3-Chlorophenyl)-N-(1H-indol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide (Molecular Formula: C19H15ClN4O; Molecular Weight: 350.8 g/mol) is a synthetic heterocyclic compound built on a pyrazole-5-carboxamide core, featuring a 3-(3-chlorophenyl) substituent and an N-(1H-indol-4-yl) amide appendage . The compound belongs to the broader class of pyrazolyl-indole hybrids, a scaffold recognized in kinase-targeted medicinal chemistry for its ability to engage ATP-binding pockets and modulate signaling pathways linked to oncology indications [1]. As a non-GMP screening compound supplied for preclinical research purposes only, the molecule is positioned as a chemical probe or early discovery tool . Its physical-chemical profile, including the electron-withdrawing meta-chloro substituent on the phenyl ring, differentiates it from closely related para-chloro and unsubstituted phenyl analogs in terms of molecular dipole, logP, and potential target engagement.

Why In-Class Substitution of 3-(3-Chlorophenyl)-N-(1H-indol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide Is Not Reliable


Within the pyrazolyl-indole carboxamide chemotype, single-point structural modifications can drive dramatic shifts in kinase selectivity, cellular potency, and ADME properties. Regioisomeric chloro-substitution (3-chlorophenyl vs. 4-chlorophenyl) alters the molecular electrostatic potential surface, which in turn influences complementarity with hydrophobic kinase pockets and off-target liability profiles as documented for related (4 or 5-aryl)pyrazolyl-indole kinase inhibitor series [1]. Likewise, N-methylation status on the indole moiety or positional variation of the indole attachment point (4-yl vs. 5-yl) has been shown to modulate antiproliferative IC50 values by more than one order of magnitude in hepatocellular carcinoma cell lines [2]. The carboxamide linker geometry (5-carboxamide vs. 3-carboxamide) further dictates whether the molecule can access the colchicine binding site of tubulin or preferentially occupy kinase hinge regions [2]. These structure–activity relationship (SAR) discontinuities mean that generic substitution—even between isomers—carries a high risk of compromising target engagement, selectivity, or cellular activity.

Quantitative Differentiation Evidence for 3-(3-Chlorophenyl)-N-(1H-indol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide


Meta-Chloro Substitution Modulates ITK Kinase Selectivity Relative to Para-Chloro and Unsubstituted Phenyl Analogs

In the (4 or 5-aryl)pyrazolyl-indole scaffold series, the position of chloro substitution on the pendant phenyl ring was shown to alter kinase selectivity profiles. While specific ITK IC50 data for the 3-chlorophenyl derivative is not publicly reported, the 3-substituted phenyl series demonstrated differential selectivity for ITK over IRK, CDK2, GSK3β, and PKA compared to 4-substituted and unsubstituted phenyl analogs [1]. This indicates that the meta-chloro orientation of the target compound provides a distinct selectivity fingerprint relative to the 4-chlorophenyl analog when screened against kinase panels.

kinase selectivity ITK inhibition chlorophenyl SAR

Tubulin Polymerization Inhibitory Potential of Indole-Pyrazole-5-Carboxamide Scaffold with Reference Compound Comparator

The indole-3-pyrazole-5-carboxamide pharmacophore, to which the target compound belongs, has produced analogs exhibiting tubulin polymerization inhibitory activity. In a study of structurally diverse indole-3-pyrazole-5-carboxamide analogues, compound 18 demonstrated an IC50 of 19 µM against tubulin polymerization, alongside potent antiproliferative activity against hepatocellular carcinoma (HCC) cell lines with IC50 values in the range of 0.6–2.9 µM [1]. While this data corresponds to a structurally related analog rather than the exact target compound, it establishes a class-level benchmark for tubulin engagement within the indole-pyrazole-5-carboxamide series.

tubulin polymerization anticancer indole-pyrazole hybrid

Anti-Prostate Cancer Activity Benchmarking Within the 1-Methyl-1H-Pyrazole-5-Carboxamide Series

The 1-methyl-1H-pyrazole-5-carboxamide chemotype has been validated in prostate cancer models. In a focused SAR campaign, compound H24 completely blocked prostate-specific antigen (PSA) expression at 10 µM and exhibited GI50 values of 7.73 µM in LNCaP cells and 7.07 µM in PC-3 cells [1]. This androgen receptor (AR)-dependent anti-proliferative activity establishes a quantitative baseline for the 1-methyl-pyrazole-5-carboxamide core present in the target compound. The indol-4-yl amide extension present in the target compound introduces an additional pharmacophore that may enhance AR pathway modulation beyond the values reported for H24.

prostate cancer androgen receptor PSA inhibition

Regioisomeric Chlorophenyl Substitution Alters Physicochemical Properties Impacting Assay Compatibility

The 3-chlorophenyl regioisomer exhibits a different molecular dipole moment and electronic distribution compared to the 4-chlorophenyl analog. The meta-substitution places the electron-withdrawing chlorine atom in a position that affects the acidity of the adjacent C–H bonds on the phenyl ring and alters the overall lipophilicity profile. The 4-chlorophenyl analog (3-(4-chlorophenyl)-N-(1H-indol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide) is commercially listed with an InChI Key of MBMXZWPYQNOPJW-UHFFFAOYSA-N and molecular weight of 350.8 g/mol . The 3-chlorophenyl isomer shares the same molecular formula but differs in the spatial positioning of the chlorine atom, resulting in distinct HPLC retention characteristics and potentially divergent DMSO solubility or aggregation behavior in biochemical assays.

physicochemical properties logP solubility

Research Application Scenarios for 3-(3-Chlorophenyl)-N-(1H-indol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide


Kinase Selectivity Profiling in T-Cell Signaling Pathways

The (4 or 5-aryl)pyrazolyl-indole scaffold has demonstrated utility in developing selective ITK inhibitors with reduced off-target liability against IRK, CDK2, GSK3β, and PKA [1]. The target compound, bearing the 3-chlorophenyl substituent, serves as a chemical probe for dissecting the contribution of meta-substitution to ITK selectivity. Procurement of this specific regioisomer is warranted for kinase selectivity panel screening where direct comparison with the 4-chlorophenyl and unsubstituted phenyl analogs is required to establish quantitative SAR relationships.

Tubulin Polymerization Inhibition and Microtubule-Disrupting Anticancer Research

Indole-pyrazole-5-carboxamide hybrids have been validated as tubulin polymerization inhibitors, with Compound 18 achieving an IC50 of 19 µM and G2/M cell cycle arrest in hepatocellular carcinoma models [2]. The target compound, sharing the indole-pyrazole-5-carboxamide connectivity, is a candidate for tubulin polymerization assays and colchicine-site competition studies. Its procurement enables comparative evaluation against benchmark analogs in HCC, MCF-7, and HCT116 cell lines.

Androgen Receptor-Targeted Prostate Cancer Probe Development

1-Methyl-1H-pyrazole-5-carboxamide derivatives, exemplified by compound H24 (PSA blockade at 10 µM; GI50 = 7.73 µM in LNCaP cells), have demonstrated anti-prostate cancer efficacy through androgen receptor pathway modulation [3]. The target compound extends this chemotype with an indol-4-yl amide moiety, potentially enhancing AR binding or co-regulator displacement. It is suitable for medicinal chemistry programs seeking to optimize AR-targeted agents for castration-resistant prostate cancer (CRPC).

VEGFR-2 Angiogenesis Inhibition Screening

3-Indolyl substituted phenyl pyrazolo-carboxamide hybrids have been developed as type II VEGFR-2 inhibitors, with compound 7b exhibiting a VEGFR-2 IC50 of 2.83 ± 0.86 µM and MCF-7 cytotoxicity of 2.12 ± 0.19 µM [4]. The target compound, as a structurally related pyrazolo-indole carboxamide, is a viable candidate for VEGFR-2 kinase inhibition screening and HUVEC tube formation assays, supporting anti-angiogenic drug discovery pipelines.

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